molecular formula C15H18N2O2 B5780507 N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide

N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide

Cat. No. B5780507
M. Wt: 258.32 g/mol
InChI Key: RIIBSOMEXJQUII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-component reactions that allow for efficient and versatile preparation of these compounds. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized via a Passerini three-component reaction, demonstrating the adaptability of quinoline synthesis strategies in aqueous environments at room temperature with quantitative yields (Taran et al., 2014).

Molecular Structure Analysis

Quinoline derivatives, such as "N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide," exhibit distinct molecular structures that have been meticulously analyzed. For example, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate has been studied, showcasing the bond lengths, angles, and the planar conformation of non-H atoms within these molecules, which are crucial for their biological activity (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. The reactions often yield compounds with potent biological activities, including antitubercular properties as seen in 2-(Quinolin-4-yloxy)acetamides, which exhibit strong in vitro inhibition of Mycobacterium tuberculosis growth and possess significant potential for the development of new therapeutic agents (Pissinate et al., 2016).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are influenced by the molecular structure and substituents on the quinoline ring.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including reactivity, stability, and interaction with biological targets, are critical for their efficacy. Studies on compounds like N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide have shown promising results as inhibitors of ADAMTS-5, highlighting the potential of quinoline derivatives in therapeutic applications (Gilbert et al., 2008).

Safety and Hazards

The specific safety and hazards associated with N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide are not provided in the retrieved data. It is noted as a controlled product, suggesting that its handling and use may be subject to regulations .

properties

IUPAC Name

N-(2-methyl-4-oxo-3-propyl-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-5-12-9(2)16-14-7-6-11(17-10(3)18)8-13(14)15(12)19/h6-8H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIBSOMEXJQUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C(C1=O)C=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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